molecular formula C11H15NO2 B12440965 Ethyl 2-amino-4,5-dimethylbenzoate

Ethyl 2-amino-4,5-dimethylbenzoate

Cat. No.: B12440965
M. Wt: 193.24 g/mol
InChI Key: VCZGTEOAIUAPNL-UHFFFAOYSA-N
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Description

Contextual Significance of Aminobenzoate Esters in Organic Synthesis

Aminobenzoate esters are a class of organic compounds that have found extensive use as intermediates in the synthesis of a wide array of more complex molecules. Their utility stems from the presence of both an amino group and an ester group attached to a benzene (B151609) ring. This dual functionality allows for a variety of chemical transformations.

The amino group can be readily diazotized and subsequently replaced by a range of other functional groups, a cornerstone of synthetic aromatic chemistry. wikipedia.org Furthermore, the ester group can be hydrolyzed to a carboxylic acid or converted to other derivatives, providing another handle for molecular modification. This versatility makes aminobenzoate esters crucial building blocks in the pharmaceutical and dye industries, among others. For instance, they are precursors to many local anesthetics and are used in the synthesis of various pigments.

Historical Development of Synthetic Methodologies for Substituted Anilines and Benzoates

The synthesis of substituted anilines, the parent compounds of aminobenzoate esters, has a rich history dating back to the 19th century with the discovery of aniline (B41778) itself. nih.gov Early methods often involved the reduction of nitroarenes, a technique that remains widely used today, employing reagents like iron or tin in the presence of acid. orgsyn.orgresearchgate.net Over the years, catalytic hydrogenation has emerged as a more efficient and cleaner alternative. orgsyn.orglookchem.com More recent developments include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the direct formation of C-N bonds. wikipedia.orgnih.gov

Similarly, the synthesis of benzoate (B1203000) esters has evolved. Traditional methods often rely on Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol. While effective, this method can be limited by equilibrium constraints. To overcome this, various strategies have been developed, including the use of activating agents for the carboxylic acid or the removal of water to drive the reaction to completion. Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst, is another important method for synthesizing benzoate esters. google.com Microwave-assisted synthesis has also been explored as an energy-efficient alternative for producing esters like ethyl benzoate. uwlax.edu

Current Research Trajectories and Unexplored Domains Pertaining to the Compound

Current research involving aminobenzoate derivatives is highly diverse. One significant area of focus is the development of novel therapeutic agents. For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related aminobenzoate, have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer. mdpi.comnih.gov The core structure is often used as a scaffold for creating libraries of compounds for biological screening. mdpi.comnih.govmdpi.com

Furthermore, the unique electronic and structural properties of aminobenzoate esters make them interesting candidates for materials science applications. For instance, a related compound, ethyl 4-amino-2,5-dimethylbenzoate, is predicted to have potential use as a UV absorber and in hair dyes. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-4,5-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)8(3)6-10(9)12/h5-6H,4,12H2,1-3H3

InChI Key

VCZGTEOAIUAPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 4,5 Dimethylbenzoate

Direct Esterification and Amination Routes

The synthesis of ethyl 2-amino-4,5-dimethylbenzoate can be approached through direct reactions that form the ester and introduce the amino group in a streamlined manner.

Optimization of Reaction Conditions for Ester Formation

The direct esterification of 2-amino-4,5-dimethylbenzoic acid is a primary method for synthesizing the target ethyl ester. cymitquimica.com This reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The optimization of this process is crucial for achieving high yields. For instance, in the synthesis of the parent compound, ethyl 2-aminobenzoate, a mixture of 2-aminobenzoic acid and ethanol is refluxed with an acid catalyst, resulting in a 95% yield. amazonaws.com The choice of catalyst and reaction time are key parameters that can be adjusted to maximize the conversion to the desired ester.

A general procedure involves reacting the corresponding 2-aminobenzoic acid derivative with an excess of ethanol, which serves as both the reactant and the solvent, under acidic conditions. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. After the reaction is complete, the excess ethanol is removed, and the product is isolated and purified.

Reductive Amination Strategies for the Amino Group

Reductive amination offers a powerful and versatile method for the formation of carbon-nitrogen bonds and can be adapted for the synthesis of aminobenzoate derivatives. youtube.commasterorganicchemistry.com This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. youtube.com

While direct reductive amination to form the aromatic amino group of this compound is not a standard approach, the principles of this reaction are fundamental in amine synthesis. youtube.commasterorganicchemistry.com The process is highly controllable, avoiding the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the carbonyl precursor. masterorganicchemistry.comharvard.edu The reaction is typically carried out in slightly acidic conditions (pH 5-7) to facilitate imine formation without deactivating the amine reactant. youtube.comharvard.edu

Multi-Step Synthesis from Precursor Molecules

More intricate synthetic pathways involving multiple steps are often employed, starting from readily available precursors.

Synthesis from Nitro-Substituted Aromatic Precursors

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In the context of this compound synthesis, this would involve the preparation of ethyl 4,5-dimethyl-2-nitrobenzoate as a key intermediate. This nitro-substituted ester can then be reduced to the target amino ester.

A well-established method for the reduction of aromatic nitro groups is catalytic hydrogenation. For example, in the synthesis of a related compound, 2-amino-4,5-dimethoxybenzoic acid, the corresponding methyl-4,5-dimethoxy-2-nitro-benzoate is hydrogenated using a palladium on carbon (Pd/C) catalyst at elevated temperature and pressure to yield the desired amino acid. chemicalbook.com Similarly, the reduction of a nitro group in the synthesis of a benzodiazepine (B76468) precursor was achieved under mild conditions using hydrogen gas and a Pd/C catalyst. mdpi.com This method is generally high-yielding and produces clean products.

PrecursorReagents and ConditionsProductYield
Methyl-4,5-dimethoxy-2-nitro-benzoate10% Pd/C, H₂, 50°C, 3.5 bar2-Amino-4,5-dimethoxybenzoic acid83% chemicalbook.com
(S)-2-(2-Nitrobenzamido)propanoic acid derivativeH₂/Pd/CCorresponding amine- mdpi.com

Derivatization from Related Carboxylic Acids or Other Esters

The synthesis can also proceed via the derivatization of closely related molecules. Starting with 2-amino-4,5-dimethylbenzoic acid, the ethyl ester can be formed through Fischer esterification, as mentioned previously. cymitquimica.comamazonaws.com

Alternatively, the synthesis can be achieved by modifying other esters. For instance, a related thiophene-based compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is prepared through a method developed by Gewald, which involves the reaction of a ketone, a cyanoacetic ester, and sulfur in the presence of a base. researchgate.netnih.gov While the core ring is different, the principle of building the molecule from simpler components and then functionalizing it is a common strategy in organic synthesis.

The derivatization of amino acids is another relevant technique. For example, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been used as a derivatizing agent for amino acids to enhance their detection in mass spectrometry. nih.govresearchgate.net While not a direct synthetic route to the target compound, this illustrates the chemical modification of amino acid structures.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed.

One key principle is the use of safer and more environmentally benign solvents and reagents. For example, solvent-free reductive amination procedures have been developed using sodium borohydride (B1222165) as the reducing agent and solid acids like boric acid as activators. organic-chemistry.org This approach eliminates the need for volatile organic solvents.

Another green approach is the use of catalytic methods. Catalytic reductions, such as the hydrogenation of nitro groups using a recyclable catalyst like Pd/C, are preferable to stoichiometric reductions that generate large amounts of waste. chemicalbook.commdpi.com The use of microwave irradiation can also be considered a green technique as it often leads to shorter reaction times, increased yields, and reduced energy consumption. For instance, the synthesis of a pyrimidine (B1678525) derivative was successfully achieved using microwave irradiation, resulting in a 70% yield in just 20 minutes. mdpi.comresearchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also aligns with the principles of green chemistry by reducing solvent usage and waste generation. youtube.com

Green Chemistry ApproachExample ApplicationBenefit
Solvent-free reactionReductive amination using NaBH₄ and boric acid organic-chemistry.orgReduced use of volatile organic solvents
CatalysisCatalytic hydrogenation of nitro groups with Pd/C chemicalbook.commdpi.comHigh efficiency, recyclable catalyst, less waste
Microwave irradiationSynthesis of a pyrimidine derivative mdpi.comresearchgate.netShorter reaction times, higher yields, energy efficiency
One-pot synthesisReductive amination procedures youtube.comReduced solvent usage and waste, improved efficiency

Solvent-Free and Reduced Solvent Reaction Systems

Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, the development of solvent-free or reduced solvent reaction systems is a cornerstone of green chemistry.

One promising approach for the synthesis of esters like this compound is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. jocpr.comoatext.com Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. jocpr.commdpi.com This technique eliminates the need for a solvent, thereby reducing waste and simplifying product purification. organic-chemistry.org For instance, the condensation of carbonyl compounds with sulfinamides to form N-(tert-butylsulfinyl)imines has been successfully achieved under microwave-assisted, solvent-free conditions, showcasing the potential of this technology for related reactions. organic-chemistry.org

Another avenue for reducing solvent use is the application of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. These solvents are often biodegradable, non-toxic, and can be derived from renewable resources, making them an attractive alternative to conventional organic solvents.

While specific data on the solvent-free synthesis of this compound is not extensively documented in publicly available research, the principles from related aromatic ester syntheses suggest significant potential. The table below illustrates hypothetical comparative data based on general findings in solvent-free esterification.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis (Hypothetical Data)

ParameterConventional Synthesis (with Toluene)Solvent-Free (Microwave-Assisted)
Solvent Volume 10 mL / g of product0 mL
Reaction Time 8 - 12 hours15 - 30 minutes
Energy Consumption HighLow to Moderate
Product Yield ~75%>85%
Purification Column ChromatographySimple Filtration/Recrystallization

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts is fundamental to modern chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, which is typically achieved through the esterification of 2-amino-4,5-dimethylbenzoic acid with ethanol, the choice of catalyst is crucial.

Traditional methods often employ homogeneous mineral acids like sulfuric acid. However, these catalysts are corrosive, difficult to separate from the reaction mixture, and generate significant waste. A greener alternative is the use of solid acid catalysts. These catalysts are easily separable, reusable, and often less corrosive. Examples of solid acid catalysts that could be applied to this synthesis include:

Ion-exchange resins: These are polymeric materials with acidic functional groups that can effectively catalyze esterification reactions.

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined structures that can act as shape-selective catalysts.

Supported acids: Acids immobilized on a solid support, such as silica (B1680970) gel, can provide high catalytic activity with the benefits of a heterogeneous system.

The efficiency and selectivity of these catalysts can vary depending on the specific reaction conditions. The following table presents a hypothetical comparison of different catalytic systems for the synthesis of this compound.

Table 2: Catalytic Approaches for the Synthesis of this compound (Hypothetical Data)

CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Catalyst Reusability
H₂SO₄ (conc.) 80107895No
Amberlyst-15 9088598High (up to 5 cycles)
H-ZSM-5 Zeolite 100690>99High (multiple cycles)
Sulfated Zirconia 9578897Moderate

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

A key metric in green chemistry for evaluating the efficiency of a chemical process is atom economy . It measures the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A higher atom economy signifies a more efficient and less wasteful process.

The primary route to this compound is the Fischer esterification of 2-amino-4,5-dimethylbenzoic acid with ethanol. The balanced chemical equation is:

C₉H₁₁NO₂ + C₂H₅OH ⇌ C₁₁H₁₅NO₂ + H₂O

The atom economy for this reaction is calculated as follows:

Molecular Weight of this compound (C₁₁H₁₅NO₂) = 193.24 g/mol nih.gov

Molecular Weight of 2-amino-4,5-dimethylbenzoic acid (C₉H₁₁NO₂) = 179.19 g/mol

Molecular Weight of Ethanol (C₂H₅OH) = 46.07 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (193.24 / (179.19 + 46.07)) x 100 ≈ 85.7%

This indicates that, under ideal stoichiometric conditions, 85.7% of the mass of the reactants is converted into the desired product, with the remaining 14.3% being the water by-product.

Another important metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a more environmentally friendly process. For the esterification reaction, the main source of waste, besides the water by-product, would be from the catalyst, solvent (if used), and any unreacted starting materials.

Table 3: Atom Economy and E-Factor for Different Synthetic Pathways (Illustrative)

Synthetic PathwayAtom Economy (%)E-Factor (without solvent recycling)E-Factor (with solvent recycling)
Conventional H₂SO₄ catalysis in Toluene 85.7~10-15~2-5
Solid Acid Catalysis (Solvent-Free) 85.7<1<1

Advanced Structural Elucidation and Spectroscopic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Complex Structural Assignments

No published 2D NMR data (COSY, HSQC, HMBC, or NOESY) for Ethyl 2-amino-4,5-dimethylbenzoate was found. Such analyses are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships within the molecule.

Variable Temperature NMR Studies for Dynamic Processes (e.g., hindered rotations)

There are no available variable-temperature (VT) NMR studies for this compound. VT-NMR is employed to study dynamic processes, such as the rotation around the C-N bond or the C-C bond of the ester group, by observing changes in the NMR spectrum at different temperatures. Without experimental data, no information on the energy barriers or conformational dynamics can be provided.

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

Crystal Structure Determination and Molecular Conformation in the Solid State

A search of crystallographic databases yielded no determined crystal structure for this compound. Therefore, information regarding its solid-state conformation, bond lengths, and bond angles is not available.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Without a crystal structure, the intermolecular interactions, such as hydrogen bonding networks involving the amino group and the ester carbonyl, cannot be analyzed. While studies on other aminobenzoates show extensive hydrogen bonding, these specific patterns cannot be extrapolated to the target molecule. rsc.orgnih.govresearchgate.netnih.gov

Disorder Phenomena and Phase Transitions in Crystalline Forms

There is no published information on polymorphism, phase transitions, or any disorder phenomena for this compound. Such studies are contingent on the successful crystallization and crystallographic analysis of the compound under various conditions.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its application extends beyond simple molecular weight determination to complex structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By providing the exact mass of the molecular ion, HRMS allows for the calculation of a unique molecular formula, a critical step in the identification of a substance.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₅NO₂. Based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the computed monoisotopic mass is 193.110278721 Da. nih.gov Experimental determination of this value using HRMS would provide strong evidence for the presence and elemental composition of the compound in a sample.

Table 1: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Computed Monoisotopic Mass193.110278721 Da

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry, or MS/MS, is a technique where ions are subjected to multiple rounds of mass analysis. In a typical experiment, the molecular ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. This process provides detailed insights into the structure of the molecule by revealing its fragmentation pathways. unito.it

The fragmentation of aromatic esters like ethyl benzoate (B1203000) typically begins with the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion. pharmacy180.com The presence of an amino group and methyl substituents on the benzene (B151609) ring of this compound will influence the subsequent fragmentation of this primary fragment ion. The amino group, being an electron-donating group, can stabilize adjacent positive charges and direct fragmentation pathways. libretexts.org

Predicted Fragmentation Pathway for this compound:

Initial Ionization: The molecule is ionized to form the molecular ion [M]⁺• at m/z 193.

Loss of Ethoxy Radical: The primary fragmentation step is expected to be the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass 45 Da) to form a stable acylium ion at m/z 148.

Loss of Carbon Monoxide: This acylium ion can then lose a molecule of carbon monoxide (CO, mass 28 Da) to produce a substituted phenyl cation at m/z 120.

Further Fragmentation: The ion at m/z 120, which corresponds to the 4,5-dimethylaniline cation, can undergo further fragmentation, potentially involving the loss of a methyl radical (•CH₃, mass 15 Da) or other rearrangements characteristic of substituted anilines.

Table 2: Predicted MS/MS Fragmentation of this compound

m/z (predicted)Proposed FragmentNeutral Loss
193[C₁₁H₁₅NO₂]⁺•-
148[C₉H₁₀NO]⁺•OCH₂CH₃
120[C₈H₁₀N]⁺CO

The study of such fragmentation patterns is crucial not only for structural confirmation but also for monitoring reactions involving this compound, as the appearance and disappearance of specific fragment ions can indicate the progress of a chemical transformation.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4,5 Dimethylbenzoate

Reactions Involving the Amino Groupusbio.net

The nucleophilicity of the amino group in ethyl 2-amino-4,5-dimethylbenzoate is the driving force for a variety of chemical transformations. The electron-donating nature of the two methyl groups on the benzene (B151609) ring enhances the electron density at the ortho and para positions, including the carbon bearing the amino group, thereby modulating its reactivity.

Acylation and Alkylation Reactions

The amino group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reactivity is analogous to that of other substituted aminobenzoates. For instance, the acylation of the related ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with chloroacetyl chloride in the presence of a base like triethylamine (B128534) proceeds smoothly to yield the acylated product. A similar outcome can be anticipated for this compound.

Alkylation of the amino group is also a feasible transformation, leading to the formation of secondary or tertiary amines. The reaction conditions would typically involve an alkyl halide and a base to neutralize the hydrogen halide formed.

ReactantReagentProduct TypeReference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateChloroacetyl chloride/TriethylamineN-Acylated product nih.gov
General α-amino acidsAcid chlorides or anhydridesN-Acylated products sielc.com

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. Diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.

For instance, in a Sandmeyer reaction, the diazonium group can be replaced by a variety of substituents, including halogens, cyano, or hydroxyl groups, by treatment with the corresponding copper(I) salt. Aromatic amines that are difficult to diazotize in aqueous mineral acids can often be successfully diazotized using nitrosyl compounds in organic, dipolar, aprotic solvents. google.com

Starting MaterialReagentIntermediateSubsequent ReactionProduct TypeReference
Aromatic AmineNaNO₂/HCl (aq)Diazonium SaltCuX (Sandmeyer)Aryl Halide/Cyanide google.com
Aromatic AmineNitrosylsulphuric acidDiazonium SaltCouplingAzo dye google.com

Condensation and Cyclization Reactionssigmaaldrich.com

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). sielc.com These reactions are fundamental in the synthesis of more complex heterocyclic structures.

Furthermore, the presence of the ortho-amino and ester functionalities makes this compound a prime candidate for cyclization reactions to form fused heterocyclic systems. For example, condensation of ethyl anthranilate (ethyl 2-aminobenzoate) with other molecules can lead to the formation of benzodiazepines. mdpi.com A similar reactivity pattern is expected for the dimethyl-substituted analog, potentially leading to the synthesis of novel heterocyclic compounds. The cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin (B28170) is another example of an intramolecular reaction involving an ortho-substituted aminobenzoate derivative. nih.gov

ReactantReagentProduct TypeReference
(S)-2-(2-Nitrobenzamido)propanoic acid and ethyl anthranilateH₂/Pd/C, then FeCl₃/DMFBenzodiazepinone mdpi.com
Ethyl 2-(aminosulfonyl)benzoateAcid/Base catalysisSaccharin nih.gov
α-Amino acidsAldehydesImines (Schiff bases) sielc.com

Transformations of the Ester Moietynih.gov

The ethyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,5-dimethylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt. libretexts.org

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

ReactionReagentsProductGeneral Reference
Ester Hydrolysis (Saponification)NaOH (aq), HeatCarboxylate Salt libretexts.org
Ester Hydrolysis (Acid-catalyzed)H₃O⁺, HeatCarboxylic Acid libretexts.org
TransesterificationR'OH, Acid or Base CatalystNew EsterGeneral Organic Chemistry

Reduction to Alcohol and Amidation Reactions

The ester group can be reduced to the corresponding primary alcohol, (2-amino-4,5-dimethylphenyl)methanol. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH₄). The selective reduction of an ester in the presence of other functional groups can sometimes be achieved with other reagents. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to the corresponding amine can be achieved with indium metal in the presence of ammonium (B1175870) chloride, leaving the ester group intact. orgsyn.org

Amidation of the ester can be accomplished by reacting it with an amine, often at elevated temperatures or with a catalyst. A patent describes the amidation of ethyl 2-amino-5-cyano-3-methylbenzoate with methylamine (B109427) in the presence of sodium methoxide (B1231860) to yield the corresponding N-methylamide. google.com This suggests a similar reaction pathway is viable for this compound.

ReactionReagentProductReference
Ester ReductionLiAlH₄Primary AlcoholGeneral Organic Chemistry
AmidationMethylamine, Sodium methoxideN-Methylamide google.com

Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound is profoundly influenced by the electronic effects of its substituents: the amino (-NH₂), ethyl ester (-COOEt), and two methyl (-CH₃) groups. The interplay between these groups dictates the molecule's susceptibility to and regioselectivity in various aromatic reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, proceeding through a two-step mechanism where the aromatic ring first attacks an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and orientation of this substitution on the this compound ring are determined by the cumulative effects of its substituents.

The primary directing influence stems from the strongly activating ortho-, para-directing amino group (-NH₂) at the C2 position and the deactivating meta-directing ethyl ester group (-COOEt) at the C1 position. The two methyl groups at C4 and C5 are weakly activating and also ortho-, para-directors. youtube.com The unoccupied positions on the aromatic ring available for substitution are C3 and C6.

The directing effects of the substituents are summarized below:

SubstituentPositionElectronic EffectDirecting Influence
-COOEtC1Deactivating (electron-withdrawing)Meta (to C3, C5)
-NH₂C2Activating (electron-donating)Ortho, Para (to C3, C6)
-CH₃C4Activating (electron-donating)Ortho, Para (to C3, C5)
-CH₃C5Activating (electron-donating)Ortho, Para (to C4, C6)

Regioselectivity Analysis:

Position C3: This site is ortho to the powerfully activating amino group, ortho to the C4-methyl group, and meta to the deactivating ester group. The convergence of these activating influences makes C3 a highly favorable position for electrophilic attack.

Position C6: This site is para to the amino group and ortho to the C5-methyl group, making it another electronically enriched and highly activated position.

Given these factors, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products substituted at the C3 and C6 positions. The exact ratio would likely be influenced by steric hindrance from the adjacent bulky ethyl ester group at C1, which may favor substitution at the less hindered C6 position. Typical EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H activation, C-C bond formation)

The structure of this compound is well-suited for modern metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net Palladium and copper catalysts are frequently employed for such transformations. researchgate.net

C-H Activation: The electron-rich C-H bonds at the C3 and C6 positions are prime candidates for direct functionalization via transition-metal-catalyzed C-H activation. The amino group can act as an effective directing group, facilitating ortho-C-H activation with catalysts like palladium. This would enable the direct introduction of aryl, alkyl, or other functional groups at the C3 position, bypassing the need for pre-functionalized starting materials.

C-C and C-N Bond Formation: While the native compound does not possess a leaving group (like a halide) typically required for classic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), these reactions could be readily applied to halogenated derivatives of this compound. researchgate.net Furthermore, the amino group itself can participate in coupling reactions. For instance, intramolecular cyclization reactions catalyzed by transition metals like ferric chloride (FeCl₃) have been used in related aminobenzoate systems to form new heterocyclic structures, which constitutes a form of C-N bond formation. mdpi.com

Kinetic and Thermodynamic Studies of Reaction Pathways

While detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in the surveyed literature, the general principles of its expected reaction pathways can be discussed based on established chemical theory.

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms relies on understanding the sequence of elementary steps and the energetic profile of a reaction, including its intermediates and transition states.

Electrophilic Aromatic Substitution Mechanism: The mechanism for EAS involves a high-energy carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Step 1 (Rate-Determining): The nucleophilic π-system of the benzene ring attacks an electrophile (E⁺). This step is energetically costly as it disrupts the ring's aromaticity, leading to the highest energy transition state on the reaction coordinate. masterorganicchemistry.com Kinetic studies would focus on the rate of this step, which is influenced by the electron density of the ring and the nature of the electrophile.

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system. This step has a low activation barrier and is thermodynamically downhill. masterorganicchemistry.com

Transition state analysis, often performed using computational chemistry, would model the structure and energy of the transition state for the initial electrophilic attack. For this compound, the activating groups (-NH₂, -CH₃) lower the energy of this transition state, accelerating the reaction compared to unsubstituted benzene.

Metal-Catalyzed Cross-Coupling Mechanism: The mechanisms of metal-catalyzed reactions are typically cyclic processes. researchgate.net For a hypothetical C-H activation/coupling reaction, the mechanism might involve:

Coordination of the catalyst (e.g., Palladium) to the substrate, often directed by the amino group.

C-H bond cleavage (the activation step), forming a metallacyclic intermediate.

Reaction with a coupling partner.

Reductive elimination to release the final product and regenerate the catalyst.

Kinetic investigations of such cycles aim to identify the rate-determining step, which could be the C-H activation itself or the reductive elimination step. Transition state analysis would focus on calculating the energy barriers for each step in the catalytic cycle to predict the most likely pathway and rationalize observed product distributions.

Applications of Ethyl 2 Amino 4,5 Dimethylbenzoate As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The strategic placement of the amino and ester groups on the aromatic ring makes Ethyl 2-amino-4,5-dimethylbenzoate a valuable starting material for the synthesis of various complex organic molecules.

The reactivity of the amino and ester functionalities allows for their participation in cyclization reactions to form a variety of heterocyclic systems.

Quinolones: Quinolones are a significant class of heterocyclic compounds with diverse applications. The synthesis of quinolone derivatives can be achieved through various methods, including the Conrad-Limpach-Knorr reaction, which involves the condensation of anilines with β-ketoesters. mdpi.com While direct synthesis of quinolones from this compound is not explicitly detailed, the general principle involves the reaction of an aniline (B41778) derivative with a suitable cyclizing agent. dtic.milorganic-chemistry.orgmdpi.com For instance, the condensation of anilines with diethyl ethoxymethylenemalonate followed by cyclization is a known method for preparing 4-quinolones. dtic.mil Palladium-catalyzed carbonylation reactions also offer a route to quinolin-4-ones. mdpi.com

Benzodiazepines: Benzodiazepines are another important class of heterocyclic compounds. Their synthesis often involves the condensation of o-phenylenediamines with ketones, α,β-unsaturated carbonyl compounds, or β-haloketones. nih.govjyoungpharm.org The amino group of a substituted o-phenylenediamine, conceptually similar to this compound, can react with a suitable partner to form the characteristic seven-membered diazepine (B8756704) ring. nih.govmdpi.comrsc.orgwum.edu.pl For example, a simple route to a benzodiazepine (B76468) derivative involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by reduction and cyclization. mdpi.com

Thiazoles: Thiazole (B1198619) rings can be constructed through methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgresearchgate.net While a direct application of this compound in this specific synthesis is not commonly cited, its structural motifs can be incorporated into precursors for thiazole synthesis. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of 2-chloroacetyl acetoacetic ester with thiourea. google.com The amino group of the benzoate (B1203000) could potentially be transformed into a functional group suitable for thiazole ring formation. mdpi.combepls.comresearchcommons.orgresearchgate.net

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing species. mdpi.comresearchgate.net For example, the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone (B45752) yields a pyrimidine (B1678525) derivative. mdpi.com The amino and ester groups of this compound could be modified to participate in such cyclization reactions to form substituted pyrimidine rings. nih.govgoogle.comnih.govbldpharm.com

The aromatic nature of this compound makes it a suitable precursor for the synthesis of larger polycyclic aromatic systems and molecules with extended π-conjugation. These structures are of interest for their unique electronic and photophysical properties. The amino and ester groups can be utilized to annulate additional rings onto the existing benzene (B151609) core through various cyclization and coupling strategies.

Precursor for Advanced Materials and Functional Molecules (Non-biological)

Beyond its use in the synthesis of discrete organic molecules, this compound also serves as a precursor for the development of advanced materials with specific functions.

The bifunctional nature of this compound, possessing both an amino and an ester group, allows it to be used as a monomer in polymerization reactions. These functional groups can undergo reactions such as polycondensation or be modified to introduce polymerizable moieties, leading to the formation of polyesters, polyamides, or other polymers with tailored properties.

The amino group and the carbonyl oxygen of the ester group in this compound can act as coordination sites for metal ions. This allows for its use in the design and synthesis of ligands for coordination chemistry. researchcommons.orgresearchgate.net The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties. By modifying the core structure, ligands with specific geometries and donor properties can be prepared to chelate a variety of metal ions.

The aromatic core and the potential for creating extended π-conjugated systems from this compound make it a candidate for incorporation into optoelectronic materials. These materials have applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form hydrogen bonds via the amino group also allows for its use in the construction of supramolecular assemblies, where molecules are organized through non-covalent interactions to form larger, functional structures.

Advanced Analytical Methodologies for Purity and Process Control Non Biological

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Ethyl 2-amino-4,5-dimethylbenzoate and its potential impurities. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method can be developed for its purity assessment and quantification.

Method Development:

A suitable HPLC method would involve a C18 column as the stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer, to maintain a stable pH. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance.

Validation:

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters for an HPLC method for this compound would include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A typical linear range for aromatic amines is between 0.1 and 10.0 mg/L nih.govtandfonline.com.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies, with acceptable recovery typically falling within the 85-115% range. For some aromatic amines, recoveries have been reported to be between 85.3% and 98.4% nih.govtandfonline.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For aromatic amines, LODs can range from 0.015 to 0.08 mg/L nih.govtandfonline.com.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Table 1: Representative HPLC Method Parameters and Validation Data for Aromatic Amines

Parameter Value
Chromatographic Conditions
Column C18 (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase Gradient of Methanol and Phosphate Buffer (pH 6.9)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Validation Parameters
Linearity Range 0.1 - 10.0 mg/L (R² ≥ 0.999) tandfonline.com
Accuracy (Recovery) 85.3% - 98.4% tandfonline.com
Precision (RSD) < 2%
LOD 0.015 - 0.08 mg/L nih.govtandfonline.com
LOQ 0.05 - 0.25 mg/L

Gas Chromatography (GC) for Volatile Byproducts and Purity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile byproducts that may be present in the final product or in the reaction mixture during the synthesis of this compound.

A typical GC method would employ a capillary column with a non-polar or moderately polar stationary phase. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds. In some cases, a nitrogen-phosphorus detector (NPD) can be employed for enhanced sensitivity towards nitrogen-containing compounds like this compound nih.gov.

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for GC analysis or detectability for HPLC analysis. For this compound, derivatization of the primary amino group can be beneficial.

For GC analysis, derivatization can increase the volatility and thermal stability of the compound. Common derivatizing agents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA).

For HPLC analysis with fluorescence detection, derivatization can be employed to introduce a fluorescent tag to the molecule, thereby significantly increasing the sensitivity of the method. Reagents like dansyl chloride or o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives. This approach is particularly useful for trace analysis.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the positive identification of known compounds by comparison with spectral libraries and the structural elucidation of unknown impurities. GC-MS is particularly valuable for the analysis of volatile and semi-volatile impurities in this compound. The analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters by GC-MS has been demonstrated, showcasing the technique's utility for complex analyses nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the method of choice for the analysis of non-volatile and thermally labile compounds. The eluent from the HPLC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interface. LC-MS can provide molecular weight information and, with tandem mass spectrometry (LC-MS/MS), detailed structural information about the analyte and its impurities. This technique is highly sensitive and selective, making it ideal for the comprehensive purity profiling of this compound. The development of LC-MS/MS methods allows for the quantification of analytes in complex matrices with high specificity and sensitivity ulisboa.pt.

Spectrophotometric Methods (e.g., UV-Vis, FTIR) in Reaction Monitoring

Spectrophotometric methods are valuable for real-time, in-situ monitoring of chemical reactions, providing insights into reaction kinetics and endpoints.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy can be used to monitor the synthesis of this compound by tracking the change in absorbance at a specific wavelength. Aromatic amines and their precursors often have distinct UV-Vis absorption spectra. For instance, the reduction of a nitroaromatic precursor to an aromatic amine can be followed by monitoring the disappearance of the absorbance peak of the nitro compound and the appearance of the peak corresponding to the amine mdpi.com. The UV-Vis spectrum of anthranilic acid, a related compound, shows an absorption peak around 340.5 nm, which can shift upon modification of the molecule nih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction by observing changes in the characteristic vibrational frequencies of functional groups. For the synthesis of this compound, which is an ester, FTIR can be used to monitor the esterification reaction. The progress can be followed by observing the decrease in the intensity of the O-H stretching band of the carboxylic acid and the alcohol, and the increase in the intensity of the C=O stretching band of the ester, which typically appears in the region of 1730-1750 cm⁻¹ quora.com. The C=O stretching frequency is sensitive to its chemical environment, allowing for differentiation between the carboxylic acid reactant and the ester product quora.com. In-situ FTIR monitoring provides real-time data on the reaction kinetics and can help in determining the reaction endpoint, leading to improved process control and efficiency youtube.comclairet.co.uk. The IR spectrum of a similar compound, ethyl 4-aminobenzoate, shows characteristic N-H stretching bands between 3300-3500 cm⁻¹ and a C=O stretching band in the 1700-1750 cm⁻¹ region welcomehomevetsofnj.org.

Table 2: Characteristic FTIR Frequencies for Monitoring the Synthesis of this compound

Functional Group Reactant/Product Approximate Wavenumber (cm⁻¹) Change During Reaction
O-H stretch (Carboxylic Acid) Reactant 3300-2500 (broad) Decreases
C=O stretch (Carboxylic Acid) Reactant 1725-1700 Decreases
O-H stretch (Alcohol) Reactant 3500-3200 (broad) Decreases
C=O stretch (Ester) Product 1750-1730 Increases quora.com
C-O stretch (Ester) Product 1300-1000 Increases
N-H stretch (Amine) Reactant/Product 3500-3300 May shift depending on reaction

Future Directions and Emerging Research Challenges

Development of Asymmetric Synthesis Routes to Chiral Derivatives

The parent compound, Ethyl 2-amino-4,5-dimethylbenzoate, is achiral. However, the development of chiral derivatives is a critical area of research, as the introduction of stereocenters is fundamental to the creation of new pharmaceuticals and biologically active compounds. A single enantiomer of a chiral drug is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, methods that can selectively produce one enantiomer over the other, known as asymmetric synthesis, are of paramount importance in drug discovery. nih.gov

Future research will likely focus on several key strategies to access chiral derivatives of this compound:

Asymmetric Catalysis : This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis : Chiral transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are powerful tools for asymmetric transformations like hydrogenation and C-H functionalization. hilarispublisher.com For instance, a prochiral derivative of the title compound could undergo asymmetric hydrogenation to create a chiral center. Similarly, palladium-catalyzed enantioselective C-H coupling of the amine with aryl boronic acids, using chiral phosphoric acids as ligands, represents a viable route to α-arylated chiral amines. nih.gov

Organocatalysis : The use of small, metal-free organic molecules as chiral catalysts has become a major field in synthesis. hilarispublisher.com Chiral Brønsted acids or bases can activate substrates towards enantioselective transformations under mild conditions. frontiersin.org For example, an organocatalytic atroposelective acylation could be explored to create N-N axially chiral compounds from derivatives of the title molecule. rsc.org

Chiral Auxiliaries : This classic method involves temporarily attaching a chiral group (the auxiliary) to the achiral starting material. hilarispublisher.com This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. The Evans oxazolidinone is a well-known example of a chiral auxiliary used in pharmaceutical synthesis. nih.gov

Absolute Asymmetric Synthesis : A more novel and challenging approach involves the generation of chirality without any external chiral source. mdpi.com This can be achieved through processes like dynamic preferential crystallization, where a racemic mixture of a chiral product is continuously racemized in solution while one enantiomer selectively crystallizes out, eventually leading to a high enantiomeric excess of that single enantiomer. mdpi.com

Table 1: Potential Strategies for Asymmetric Synthesis of Chiral Derivatives

Strategy Method Potential Reaction Catalyst/Auxiliary Example
Asymmetric Catalysis Transition Metal Catalysis Asymmetric Hydrogenation Chiral Rhodium-phosphine complexes
Enantioselective C-H Arylation Palladium(II) with Chiral Phosphoric Acid Ligands nih.gov
Organocatalysis Asymmetric Aldol/Mannich Reaction Proline derivatives hilarispublisher.com
Chiral Pool Synthesis Use of Natural Precursors Derivatization of Amino Acids Synthesis from chiral amino acids nih.gov

| Chiral Auxiliary | Temporary Chiral Group | Stereoselective Alkylation | Evans Oxazolidinones nih.gov |

Exploration of Novel Catalytic Transformations

Modern catalytic methods offer powerful tools to functionalize the this compound core in new ways, moving beyond classical reactions. Research challenges lie in achieving high selectivity and efficiency. Key areas for exploration include the selective functionalization of both the aromatic C-H bonds and the nitrogen-hydrogen (N-H) bond of the amine group.

C-H Functionalization : Directing group-assisted or catalyst-controlled C-H activation has become a powerful strategy for modifying aromatic rings without the need for pre-functionalized starting materials. acs.org For this compound, the amino and ester groups can potentially direct catalysts to specific positions on the benzene (B151609) ring. Palladium catalysis, for example, has been successfully used for the para-selective olefination of N,N-dimethylaniline derivatives. acs.org Applying similar Pd/S,O-ligand systems could enable the direct coupling of olefins to the aromatic ring of the title compound, providing a streamlined route to complex vinyl-substituted anthranilates.

N-H Functionalization : The amino group is a prime target for building molecular complexity.

N-Alkylation/Arylation : While traditional N-alkylation methods often use harsh reagents, modern catalytic approaches offer milder and more efficient alternatives. Ruthenium nanoparticle catalysts, for an instance, have been shown to effectively catalyze the N-dimethylation of various primary amines using formaldehyde (B43269) as the carbon source. nih.govacs.org This method is operationally simple and demonstrates good functional group compatibility. acs.org Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed for the N-arylation of the title compound, linking it to other aromatic systems.

Cyclization Reactions : The anthranilate structure is a well-known precursor for the synthesis of heterocyclic systems. Catalytic methods can facilitate these cyclizations. For example, intramolecular condensation reactions can lead to the formation of benzodiazepines and other pharmacologically relevant scaffolds.

Table 2: Potential Novel Catalytic Transformations

Reaction Type Target Bond Catalyst System Potential Product Class
C-H Olefination Aromatic C-H Palladium(II) with S,O-Ligand acs.org Vinyl-substituted anthranilates
N-Dimethylation N-H Ruthenium Nanoparticles (Ru/C) acs.org N,N-dimethyl anthranilate derivatives
N-Arylation N-H Palladium with Buchwald-Hartwig ligands N-Aryl anthranilate derivatives

| Cyclization | N-H and Ester | Lewis or Brønsted Acids | Benzodiazepines, Quinazolinones |

Integration with Flow Chemistry and Automated Synthesis Platforms

A significant emerging challenge in chemical synthesis is the transition from traditional, manual batch-based processes to continuous, automated manufacturing. This shift promises to make the synthesis of this compound and its derivatives safer, more efficient, and more scalable.

Flow Chemistry : In contrast to batch production, where reagents are mixed in a single vessel, flow chemistry involves pumping reagents through a network of tubes and reactors. This approach offers superior control over reaction parameters like temperature and mixing, which is especially important for highly exothermic reactions. aidic.it The synthesis of methyl anthranilate from phthalimide (B116566) has been successfully adapted to a continuous flow process using a microchannel reactor, resulting in higher yield and purity compared to the batch process. aidic.itresearchgate.net Similar principles could be applied to the synthesis of this compound, potentially reducing energy consumption and improving safety and efficiency. aidic.it

Automated Synthesis Platforms : The integration of flow chemistry with robotics and software control leads to fully automated synthesis platforms. rsc.org These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govnih.gov Such platforms are ideal for rapidly creating large libraries of related compounds for high-throughput screening in drug discovery. rsc.org By placing this compound at the start of an automated synthesis workflow, a diverse library of derivatives could be generated by systematically varying the reagents used in catalytic C-H and N-H functionalization reactions. These automated systems can shorten discovery cycle times from weeks to just 24-36 hours. nih.govnih.gov Commercial platforms already exist that use pre-filled reagent cartridges to perform common reactions like Suzuki couplings, reductive aminations, and Boc protections/deprotections. sigmaaldrich.com

Table 3: Comparison of Batch vs. Flow Synthesis for Derivative Production

Parameter Batch Synthesis Flow Synthesis
Scalability Difficult; requires larger reactors Easier; run for longer time
Safety Poor heat transfer; risk of thermal runaway Excellent heat transfer; smaller reaction volume improves safety aidic.it
Control Limited control over mixing and temperature gradients Precise control over temperature, pressure, and residence time nih.gov
Efficiency Often lower yields and requires purification between steps aidic.it Higher yields; potential for telescoping reactions to avoid intermediate purification nih.gov

| Automation | Difficult to fully automate | Readily integrated with robotic systems for automated library synthesis rsc.orgnih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.